6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole
Description
6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole is a bicyclic heterocyclic compound characterized by a fused cyclopentane-oxazole ring system. The oxazole moiety (a five-membered ring containing oxygen and nitrogen) is partially saturated, with the 6-methyl group contributing to steric and electronic modifications. This structural framework is synthetically accessible via reactions involving enaminones or ketones with hydroxylamine derivatives. For example, highlights that enaminones treated with hydroxylamine-O-sulfonic acid (HOSA) yield cyclopenta-fused isoxazoles, a class that includes analogs of the target compound . further details a reduction pathway to synthesize a closely related 6-methyl-5,6-dihydro-4H-[1,2]-oxazine derivative, underscoring the versatility of such methods in generating substituted bicyclic oxazoles .
Properties
CAS No. |
508229-69-4 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-6-4-8-9-7(5)6/h4-5H,2-3H2,1H3 |
InChI Key |
WEBGDHOHFPMFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1ON=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield isoxazole derivatives . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
Chemical Reactions of Oxazole Derivatives
Oxazole derivatives can participate in various chemical reactions, including:
-
Oxidation Reactions : These may involve reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
-
Reduction Reactions : Lithium aluminum hydride or sodium borohydride are commonly used to reduce oxazole derivatives.
-
Substitution Reactions : These can involve halogens or nucleophiles under suitable conditions to modify the compound's structure.
Potential Chemical Reactions of 6-Methyl-5,6-dihydro-4H-cyclopenta[d] oxazole
Given the structural similarity to other oxazole derivatives, 6-Methyl-5,6-dihydro-4H-cyclopenta[d]oxazole is likely to participate in similar chemical reactions. These could include:
-
Alkylation : Adding alkyl groups to the nitrogen atom of the oxazole ring.
-
Acylation : Introducing acyl groups to modify the compound's reactivity.
-
Ring-Opening Reactions : Under acidic or basic conditions, the oxazole ring could potentially open to form linear derivatives.
Data Table: Comparison of Oxazole Derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole exhibit promising anticancer properties. For instance, research has shown that compounds with similar heterocyclic frameworks can effectively inhibit the proliferation of various cancer cell lines.
Case Study:
A study investigated a series of heterocyclic compounds for their cytotoxic effects against human cancer cell lines. One derivative demonstrated significant growth inhibition against A549 lung cancer cells with an IC50 value of 9 μM. This was attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. Preliminary investigations suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study:
In vitro studies showed that certain derivatives could reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to neurotoxic agents. This indicates a protective mechanism that warrants further exploration in vivo .
Table of Biological Activities
Mechanism of Action
The mechanism of action of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole can be contextualized against structurally analogous compounds, as detailed below:
Structural and Functional Analogues
Key Findings
- Substituent Effects: Methyl groups at specific positions (e.g., 5-methyl in benzo[d]oxazoles) enhance bioactivity by improving binding affinity or metabolic stability.
Biological Activity
6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings on its biological properties, including anticancer activity and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes an oxazole ring fused to a cyclopentane moiety. This structural arrangement contributes to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A significant focus has been on its antiproliferative effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Assessment :
- In a study evaluating various heterocyclic compounds, this compound demonstrated promising cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The reported IC50 values ranged from 3.35 to 16.79 µM across different cell lines, indicating moderate to strong activity .
- Mechanism of Action :
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other pharmacological activities:
- Antiviral Activity : Preliminary screenings have indicated that derivatives of this compound may possess antiviral properties, particularly against the Respiratory Syncytial Virus (RSV). Compounds structurally related to this compound were shown to inhibit viral entry in vitro .
- Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, although detailed mechanisms remain to be elucidated. The compound's ability to modulate oxidative stress pathways may play a role in protecting neuronal cells from damage .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxazole ring and cyclopentane structure can significantly influence the potency and selectivity of the compound.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at C6 | Enhanced cytotoxicity against A549 cells |
| Variations in substituents on the oxazole ring | Altered selectivity for different cancer cell lines |
Q & A
Q. What are the recommended synthetic routes for 6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted cyclopentane precursors. For example, intramolecular cyclization of α,β-unsaturated oxazole derivatives under acidic or thermal conditions is a common approach. Optimization involves adjusting reaction parameters (e.g., temperature, catalyst concentration) and monitoring intermediates via TLC or HPLC. A study on structurally similar carboxamides demonstrated that yields exceeding 70% are achievable with controlled anhydrous conditions and inert atmospheres .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with reference data (e.g., NIST Chemistry WebBook entries for analogous oxazole derivatives) to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns.
- Chromatography : HPLC with UV detection (λ = 220–260 nm) ensures purity ≥95%, as validated in studies on related cyclopenta-oxazole systems .
Q. What are the key physicochemical properties (e.g., logP, PSA) relevant to its solubility and bioavailability in pharmacological studies?
- Methodological Answer : Computational tools like MarvinSketch or ACD/Labs can predict properties:
- logP : ~2.2 (indicative of moderate lipophilicity, comparable to structurally similar 4-chlorophenyl derivatives) .
- Polar Surface Area (PSA) : ~50–55 Ų (suggests moderate membrane permeability).
Experimental validation via shake-flask assays (for logP) and Caco-2 cell models (for permeability) is recommended.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO, water) reveal conformational stability under varying pH conditions. A recent study on indazole carboxamides demonstrated that MD trajectories correlate with experimental reaction kinetics .
Q. What strategies resolve contradictions in reported spectral data (e.g., 1H^1H1H-NMR shifts) for cyclopenta-oxazole derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize protocols:
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Systematic substitution at the cyclopentane or oxazole rings can modulate bioactivity. For example:
- Electron-withdrawing groups (e.g., -CN, -NO₂) at position 6 may enhance electrophilicity.
- Bulkier substituents (e.g., aryl groups) can improve target binding affinity.
SAR studies on tetrahydroindazole carboxamides revealed that methyl groups at specific positions significantly influence analgesic activity .
Key Considerations for Experimental Design
- Contradiction Analysis : Always replicate critical experiments (e.g., catalytic cyclization) under standardized conditions to isolate variables like humidity or catalyst batch effects .
- Advanced Characterization : Pair experimental data (e.g., X-ray crystallography) with computational models to resolve ambiguities in stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
